molecular formula C14H19N3O B2643784 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 62508-79-6

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2643784
CAS No.: 62508-79-6
M. Wt: 245.326
InChI Key: HLNMXIRDXNHGRY-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile is a piperazine derivative featuring a 2-methoxyphenyl group at the piperazine nitrogen and a ketonitrile moiety (-CO-C≡N) at the terminal position.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKVXDYKKWNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397372
Record name 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62508-79-6
Record name 4-(2-Methoxyphenyl)-β-oxo-1-piperazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62508-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate nitrile-containing reagents. One common method includes the use of acetonitrile as a solvent and a catalyst such as Yb(OTf)3 to facilitate the reaction . The reaction conditions often require controlled temperatures and purification steps like recrystallization to obtain the desired product with high purity.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to enhance yield and reduce by-products. Industrial methods may involve continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitrile groups to amines or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Therapeutic Applications

1. Dopamine Receptor Modulation
One of the primary applications of this compound is its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that compounds similar to 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile can act as selective antagonists for the D3 receptor, which is implicated in various neuropsychiatric disorders, including substance use disorders (SUDs) and schizophrenia .

2. Radioligand Development
The compound's structure allows it to be considered for development as a radioligand for Positron Emission Tomography (PET) imaging. This application is crucial for studying the pharmacological specificity and target engagement of new therapeutics in vivo. The ability to label the compound with carbon-11 enhances its utility in imaging studies .

Case Studies

Study Focus Findings
Development of D3R-selective antagonistsIdentified several high-affinity ligands that may serve as potential PET radioligands for studying D3 receptor activity in vivo.
Evaluation of PET imaging agentsThis compound was synthesized and evaluated for its efficacy as a D3 receptor radioligand, showing promise but also challenges due to efflux transporters affecting signal specificity.
Pharmacological specificityThe compound demonstrated significant selectivity for the D3 receptor over other neuroreceptors, making it a candidate for further development in therapeutic applications targeting SUDs.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the ortho-methoxy group on the phenyl ring and the propanenitrile chain . Key comparisons include:

Positional Isomerism: Ortho vs. Para-Methoxy Substitution
  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (QZ-4964): Differs only in the methoxy group’s position (para instead of ortho). Molecular formula: C₁₄H₁₇N₃O₂ (same as the target compound). SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N .
Alkyl Chain Length Variations
  • 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butannitrile (5a) :
    • Features a butannitrile (-CH₂CH₂C≡N) chain instead of propanenitrile (-CH₂C≡N).
    • Reported yield: 69% via alkylation of bromobutyronitrile with 4-(2-methoxyphenyl)piperazine .
    • Longer alkyl chains may increase lipophilicity, affecting membrane permeability and metabolic stability.
Aryl Group Modifications
  • 3-[4-(2-Cyanophenyl)piperazin-1-yl]-3-oxopropanenitrile analogs (e.g., Compound 11): Replaces the methoxy group with a cyano (-CN) substituent. Purity: 97.53%, retention time: 4.65 min (HPLC) . The electron-withdrawing cyano group could alter electronic properties and receptor interaction dynamics.

Physicochemical Properties

Compound Name Molecular Formula Purity (%) Retention Time (min) Key Substituents
Target Compound C₁₄H₁₇N₃O₂ ~95%* Not reported 2-methoxyphenyl, propanenitrile
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (QZ-4964) C₁₄H₁₇N₃O₂ 95% Not reported 4-methoxyphenyl, propanenitrile
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butannitrile (5a) C₁₅H₂₀N₄O 69% (yield) Not reported 2-methoxyphenyl, butannitrile
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (10) C₂₉H₃₃N₅O₄ 99.04% 4.69 2-methoxyphenyl, imidazolidinedione

*Purity inferred from analogous compounds (e.g., HBK series in with 95% purity).

Key Research Findings

Substituent Position Matters : Ortho-methoxy substitution (target compound) introduces steric effects that may hinder receptor binding compared to para-substituted analogs, as seen in QZ-4964 .

Chain Length and Bioavailability : Propanenitrile (3-carbon chain) in the target compound likely offers a balance between hydrophilicity and lipophilicity compared to butannitrile (4-carbon) derivatives .

Purity and Analytical Data: High-purity analogs (>95%) are achievable via chromatographic purification (e.g., silica gel or ethanol-based methods) .

Biological Activity

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile, also known as CAS 62508-79-6, is a compound with potential pharmacological applications. Its structure consists of a piperazine ring substituted with a methoxyphenyl group and a cyano group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 245.320 g/mol
  • Structure : The compound features a piperazine moiety, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antidepressant Effects : Compounds with piperazine structures are often investigated for their antidepressant properties due to their interaction with serotonin receptors.
  • Antitumor Activity : Some studies suggest that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : The presence of the methoxy group may enhance the antimicrobial activity against specific pathogens.

The proposed mechanisms through which this compound exerts its effects include:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways involved in cell growth and survival, particularly in cancer cells.
  • Antioxidant Activity : Some studies indicate that piperazine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduction in depressive symptoms
AntitumorInhibition of cell proliferation
AntimicrobialEfficacy against specific bacterial strains
AntioxidantReduction in oxidative stress markers

Detailed Research Findings

  • Antidepressant Effects :
    • A study highlighted that compounds structurally related to this compound demonstrated significant serotonin receptor affinity, leading to improved mood in animal models .
  • Antitumor Activity :
    • Research indicated that similar piperazine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • In vitro tests showed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature80°C
SolventDMF
CatalystK₂CO₃
Purification MethodColumn Chromatography

Q. Table 2. NMR Data Validation

Signal (δ, ppm)Expected AssignmentConflict Resolution
7.2 (multiplet)2-Methoxyphenyl aromaticCheck for residual solvent peaks
3.4 (broad singlet)Piperazine CH₂Use D₂O shake to confirm exchangeable protons

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